molecular formula C8H6BrNO B150773 2-Bromo-5-methoxybenzonitrile CAS No. 138642-47-4

2-Bromo-5-methoxybenzonitrile

Cat. No. B150773
M. Wt: 212.04 g/mol
InChI Key: ZQONVYONOASKIY-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxybenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by a bromine atom and a methoxy group attached to a benzene ring with a nitrile functional group. Although the provided papers do not directly discuss 2-Bromo-5-methoxybenzonitrile, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 2-Bromo-5-methoxybenzonitrile.

Synthesis Analysis

The synthesis of related compounds often involves halogenation, nucleophilic substitution, and the use of catalysts to facilitate the reactions. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves multiple steps including methoxylation and bromination . Similarly, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene includes bromination, hydrolysis, cyanidation, and esterification . These methods could potentially be adapted for the synthesis of 2-Bromo-5-methoxybenzonitrile.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as single-crystal X-ray diffraction, which reveals the crystal system and space group of the compounds [2

Scientific Research Applications

Spectroscopic and Nonlinear Optical Properties

  • Spectroscopy and Nonlinear Optics : The compound 5-Bromo-2-methoxybenzonitrile (closely related to 2-Bromo-5-methoxybenzonitrile) has been studied for its spectroscopic properties and potential applications in nonlinear optics. Investigations using Density Functional Theory (DFT) have helped predict its geometrical parameters and analyze its Fourier Transform Infrared (FT-IR) and FT-Raman spectra. This research indicates the molecule's potential for applications in frequency doubling and Second Harmonic Generation (SHG), highlighting its nonlinear optical (NLO) properties (Kumar & Raman, 2017).

Herbicide Resistance and Biodegradation

  • Herbicide Resistance in Plants : A gene from Klebsiella ozaenae encoding a specific nitrilase capable of converting bromoxynil (a related compound) into a non-toxic metabolite has been used to develop transgenic tobacco plants. This research demonstrates the feasibility of using such genetic modifications to confer herbicide resistance to plants (Stalker, McBride, & Malyj, 1988).
  • Anaerobic Biodegradability : Bromoxynil, a related compound, has been studied for its anaerobic biodegradability under various conditions. The research indicates that bromoxynil and its transformation products can be degraded under methanogenic, sulfidogenic, and iron(III)-reducing conditions, suggesting potential environmental pathways for the biodegradation of similar compounds (Knight, Berman, & Häggblom, 2003).

Chemical Synthesis and Applications

  • Synthesis for Industrial Use : The synthesis of 5-Bromo-2-isobutoxybenzonitrile, which shares structural similarities with 2-Bromo-5-methoxybenzonitrile, has been achieved with an overall yield of 47.7% via a three-step procedure. This process, starting from salicylaldehyde, is suitable for industrial preparation due to its mild reaction conditions and lower costs, demonstrating the feasibility of synthesizing similar brominated benzonitrile derivatives (Meng, 2012).

Photodegradation and Environmental Interaction

  • Environmental Photodecomposition : The photodecomposition of bromoxynil in water, particularly in the presence of soil fulvic acids, has been studied, providing insights into how similar compounds like 2-Bromo-5-methoxybenzonitrile might behave in natural environments. Such studies are crucial for understanding the environmental impact and breakdown mechanisms of these compounds (Kochany, Choudhry, & Webster, 1990).

Safety And Hazards

2-Bromo-5-methoxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if in contact with skin .

properties

IUPAC Name

2-bromo-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQONVYONOASKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617998
Record name 2-Bromo-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methoxybenzonitrile

CAS RN

138642-47-4
Record name 2-Bromo-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-methoxybenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
A Ajaypraveenkumar, RG Raman - J. Chem. Pharm. Sci., 2017 - pdfs.semanticscholar.org
The experimental and theoretical studies of 4-Bromo-3-methylbenzonitrile (4B3MBN) were inspected for electronic structure, vibrational and other properties by Density Functional …
Number of citations: 8 pdfs.semanticscholar.org
R ArockiasamyAjaypraveenkumar
Number of citations: 0
AJ Bridges, H Zhou - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
… When the same sequence was carried out on 2-bromo-5-methoxybenzonitrile 9, the anionic annulation only gave 3e in 34% yield. The pyrimidone annulation to give 4e was also very …
Number of citations: 33 onlinelibrary.wiley.com
HR Frank, PE Fanta, DS Tarbell - Journal of the American …, 1948 - ACS Publications
… 2- Bromo-5-methoxybenzonitrile XXXI.—The amine obtained above (13.9 g.) was diazotized and the clear dark red diazonium solution was poured into an ice-cold solution, which had …
Number of citations: 28 pubs.acs.org
NYS Suni, RG Raman, L Guru - Int. J. Recent Technol. Eng.(IJRTE …, 2019 - researchgate.net
The optimized geometry, mulliken population analysis, highest occupied molecular orbital energy, lowest unoccupied molecular orbital energy, dipole moment, polarizability and first …
Number of citations: 1 www.researchgate.net
W Zhang, J Ma, GJ Liu, XY Liu, J Fan… - Journal of Materials …, 2017 - pubs.rsc.org
… Synthesis of 2-bromo-5-methoxybenzonitrile. 2-Bromo-5-methoxybenzaldehyde (9 g, 41.85 … , 20 mL) was added into a solution of 2-bromo-5-methoxybenzonitrile (5.81 g, 27.40 mmol), 2…
Number of citations: 20 pubs.rsc.org
AA Praveenkumar, AS Subala, KV Anand… - Materials Today …, 2021 - Elsevier
4-(4-n-hexyloxyphenyl) − 2-methyl-3-butyn-2-ol compound incorporated by O-Alkylation of 4-iodophenol with 1-bromohexane under essential condition furnish the ether followed by …
Number of citations: 2 www.sciencedirect.com
J Zhang, J Zhou, X Ren, Y Diao, H Li, H Jiang… - Investigational new …, 2012 - Springer
… First, the Suzuki coupling of 4,4,5,5-tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane (1) with 2-bromo-5-methoxybenzonitrile (2) yielded biphenyl intermediate 3. After the nitro group in …
Number of citations: 13 link.springer.com
E Dubost, R Magnelli, T Cailly, R Legay, F Fabis… - Tetrahedron, 2010 - Elsevier
Substituted phenanthridin-6(5H)-ones were obtained in a two-step procedure involving a Suzuki cross-coupling reaction followed by a KOH-mediated anionic ring closure. The …
Number of citations: 42 www.sciencedirect.com

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